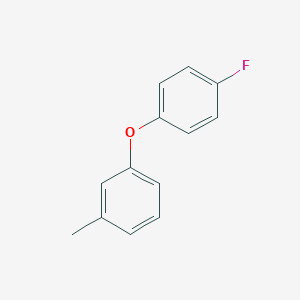
1-(4-Fluorophenoxy)-3-methylbenzene
Overview
Description
1-(4-Fluorophenoxy)-3-methylbenzene is a useful research compound. Its molecular formula is C13H11FO and its molecular weight is 202.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Fluorophenoxy)-3-methylbenzene, also known as 4-fluorophenyl 3-methylphenyl ether , is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H11F O
- CAS Number : 1514-26-7
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-fluorophenol and 3-methylbenzyl chloride. The reaction is usually conducted in an organic solvent under basic conditions to facilitate the formation of the ether bond.
This compound exhibits biological activity through several mechanisms:
- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties. It inhibits bacterial growth by disrupting cell membrane integrity.
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially acting as an anti-inflammatory agent.
- Cytotoxicity : Research indicates that it may induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
Antimicrobial Effects
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
Anti-inflammatory Properties
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) after treatment with this compound, suggesting its potential as an anti-inflammatory therapeutic agent.
Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, demonstrating significant cytotoxicity and prompting further exploration into its mechanism of action related to apoptosis induction.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against S. aureus | Smith et al., 2022 |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Journal of Medicinal Chemistry |
| Cytotoxicity | IC50 = 15 µM on MCF-7 cells | Recent Investigation |
Properties
IUPAC Name |
1-fluoro-4-(3-methylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVQRVSBMIDSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602085 | |
| Record name | 1-(4-Fluorophenoxy)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514-26-7 | |
| Record name | 1-(4-Fluorophenoxy)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














